2-(4-bromophenyl)-4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
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Properties
Molecular Formula |
C20H16BrN5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5O2S/c1-12-17(19(27)26(25-12)15-7-5-14(21)6-8-15)11-22-20-24-23-18(29-20)13-3-9-16(28-2)10-4-13/h3-11,25H,1-2H3/b22-11+ |
InChI Key |
LYIMVIZBNSQCQE-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)/C=N/C3=NN=C(S3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=NN=C(S3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-bromophenyl)-4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.3 g/mol. The presence of bromine and methoxy groups in the structure significantly influences its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole and pyrazole exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. In a study assessing its effects on the MCF-7 breast cancer cell line, it was found that the compound induced apoptosis and cell cycle arrest at the G2/M phase. The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups (like bromine) enhances anticancer efficacy by increasing cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several bacterial strains. The results indicated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis. In particular, compounds with halogen substitutions (such as bromine) have shown enhanced antimicrobial properties .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including the DPPH radical scavenging test. The results indicated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress. This antioxidant activity is attributed to the presence of methoxy groups, which enhance electron donation capabilities .
Data Table: Summary of Biological Activities
| Activity | Tested Cell Lines/Organisms | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 µM | Induces apoptosis; cell cycle arrest |
| Antimicrobial | E. coli, S. aureus | 30 µg/mL | Disruption of cell membrane |
| Antioxidant | DPPH assay | 25 µg/mL | Free radical scavenging |
Case Studies
- Anticancer Study : A recent study published in Pharmaceutical Research demonstrated that the compound significantly inhibited tumor growth in xenograft models when administered intraperitoneally at doses of 10 mg/kg body weight. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors .
- Antimicrobial Evaluation : Another study focused on evaluating the compound's efficacy against antibiotic-resistant strains of bacteria. Results indicated that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Chemical Reactions Analysis
Formation of the Pyrazol-3-one Core
The pyrazol-3-one moiety is typically synthesized via cyclization reactions. A common method involves reacting hydrazine derivatives with β-keto esters (e.g., ethyl acetoacetate) under thermal conditions . For example:
-
Reaction Conditions : Heating at 110–120°C for 4–6 hours.
-
Key Reagents : Hydrazine hydrate, ethyl acetoacetate, ethanol.
-
Product : 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (intermediate).
This step establishes the pyrazolone scaffold, which serves as a structural foundation for subsequent modifications .
Functionalization of the Pyrazolone Core
The pyrazolone core undergoes further functionalization to introduce substituents. For instance:
-
Bromophenyl Substitution : The 4-bromophenyl group is introduced via alkylation or nucleophilic aromatic substitution.
-
Methylene Bridge Formation : A methylene group is added to position 4 of the pyrazolone, often through condensation reactions with aldehydes or ketones .
Example: Reaction of pyrazol-3-one derivatives with bromo-1-phenylethanone under reflux conditions yields intermediates with methylene bridges .
Coupling of Thiadiazole and Pyrazolone Moieties
The final step involves coupling the thiadiazole and pyrazolone units. This is typically achieved through:
-
Imine Formation : Reaction of the thiadiazole amine with a carbonyl group (e.g., ketone or aldehyde) from the pyrazolone derivative.
-
S-Alkylation : For sulfur-containing moieties, alkylation under alkaline conditions (e.g., cesium carbonate in DMF) facilitates coupling .
For example, in analogous systems, S-alkylation of thiadiazole-thiols with alkylating agents forms stable sulfur-linked derivatives .
Key Reaction Conditions and Reagents
Structural and Functional Analogues
Several structurally similar compounds have been studied for their reactivity and biological properties. Below is a comparison of key analogues:
Analytical Characterization
The synthesized compound undergoes rigorous analytical characterization to confirm its structure and purity:
-
Spectral Analysis :
-
Elemental Analysis : Confirming the stoichiometric composition of C, H, N, S, and Br .
Reaction Efficiency
-
Microwave-Assisted Synthesis : Enhances reaction yields and reduces times compared to conventional methods.
-
Yield Optimization : Reflux conditions (e.g., 1 hour in ethanol) and solvent choice (e.g., DMF for S-alkylation) significantly influence product purity and yield .
Stability and Scalability
Preparation Methods
Structural Overview
The target compound combines a pyrazolone core (2,4-dihydro-3H-pyrazol-3-one) with a 4-bromophenyl group at position 2, a methyl group at position 5, and a 1,3,4-thiadiazole moiety linked via a methyleneamino group. Key functional groups include:
- Pyrazolone ring : Provides the core scaffold.
- 1,3,4-Thiadiazole : Contributes to bioactivity, as seen in anticancer agents.
- 4-Methoxyphenyl and 4-bromophenyl substituents : Enhance electronic and steric properties for target binding.
Synthetic Strategy
The synthesis involves three critical stages:
Stepwise Preparation Methods
Synthesis of 5-Methyl-2-(4-Bromophenyl)-2,4-Dihydro-3H-Pyrazol-3-One
- 4-Bromophenylhydrazine hydrochloride
- Ethyl acetoacetate (for the methyl group at position 5)
- Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (30 mL).
- Add ethyl acetoacetate (10 mmol) and reflux at 80°C for 6 hours.
- Cool the mixture, pour into ice water, and neutralize with dilute HCl.
- Filter the precipitate and recrystallize from ethanol to yield the pyrazolone core as a white solid (Yield : 85–90%).
- IR : Strong C=O stretch at ~1680 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃), 7.45–7.70 (m, 4H, Ar-H), 11.50 (s, 1H, NH).
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-Amine
- 4-Methoxybenzoic acid hydrazide
- Carbon disulfide (CS₂)
- React 4-methoxybenzoic acid hydrazide (10 mmol) with CS₂ (20 mmol) in pyridine under reflux for 8 hours.
- Add phosphorus oxychloride (POCl₃, 15 mmol) and stir at 0–5°C for 2 hours.
- Pour the mixture into ice water, filter, and recrystallize from ethanol to obtain the thiadiazole amine (Yield : 75–80%).
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 6.95–7.50 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂).
Condensation to Form the Methyleneamino Linkage
- Pyrazolone core (from Step 3.1)
- 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (from Step 3.2)
- Dissolve the pyrazolone (5 mmol) and thiadiazole amine (5 mmol) in dry ethanol (20 mL).
- Add glacial acetic acid (2 mL) as a catalyst and reflux for 12 hours.
- Cool, filter the precipitate, and purify via column chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the final compound (Yield : 65–70%).
- IR : Absence of NH₂ (thiadiazole) and presence of C=N stretch at ~1620 cm⁻¹.
- ¹³C NMR (DMSO-d₆) : δ 164.5 (C=O), 158.2 (C=N), 130.5–115.2 (Ar-C), 55.8 (OCH₃), 25.3 (CH₃).
Analytical Data and Validation
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 54.32 | 54.15 |
| H | 3.65 | 3.70 |
| N | 14.12 | 14.05 |
| S | 7.25 | 7.30 |
- m/z : 482.1 [M+H]⁺ (C₂₀H₁₆BrN₅O₂S).
Optimization Challenges
- Regioselectivity : Ensuring cyclization to the pyrazolone rather than isomeric thiazoles requires strict temperature control.
- Purification : Column chromatography is critical to separate unreacted hydrazine derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrazol-3-one core with thiadiazole and bromophenyl substituents?
- Methodological Answer : Multi-step synthesis involving cyclocondensation reactions is typically employed. For example, microwave-assisted reactions can enhance yield and reduce reaction times (e.g., microwave-mediated formation of pyrazole-thiadiazole hybrids ). Key intermediates like α,β-unsaturated ketones (e.g., 3a-c in ) are synthesized via Claisen-Schmidt condensations, followed by cyclization with thiosemicarbazide or malononitrile derivatives. Catalysts such as POCl₃ or PPA (polyphosphoric acid) are critical for cyclization steps .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., cyclic centrosymmetric dimers in pyrazole-thiadiazole derivatives ).
- FT-IR and NMR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrazol-3-one; aromatic protons at δ 6.5–8.0 ppm in ¹H NMR ).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for bromine isotopes (e.g., [M+H]⁺ peaks with characteristic Br isotope splits ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antifungal/antibacterial : Broth microdilution assays (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Candida spp. or Aspergillus .
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., MDA-MB-231 for breast cancer ).
- Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase or NMDA receptors (e.g., IC₅₀ determination via dose-response curves ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or 4-fluorophenyl) and compare activities .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., the thiadiazole ring’s role in hydrogen bonding ).
- Data analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .
Q. What strategies address discrepancies in biological data across studies (e.g., conflicting MIC values)?
- Methodological Answer :
- Assay standardization : Control variables like inoculum size, solvent (DMSO vs. ethanol), and incubation time .
- Membrane permeability : Use logP calculations (e.g., ACD/LogP) or PAMPA assays to assess compound solubility and cell penetration .
- Resazurin reduction assays : Confirm antifungal activity by measuring metabolic inhibition (resazurin → resorufin fluorescence) to rule out false positives .
Q. How can molecular docking and dynamics simulations elucidate mechanisms of action?
- Methodological Answer :
- Target identification : Dock the compound into NMDA receptor GluN2B subunits (PDB: 4TLM) or fungal CYP51 (PDB: 5FSA) using AutoDock Vina .
- Binding mode validation : Perform MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity (ΔG) and identify key residues (e.g., Arg485 in NMDA receptors ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
